REACTION_CXSMILES
|
[OH:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[Cl:11][C:12]([O:15]C(=O)OC(Cl)(Cl)Cl)(Cl)Cl>O1CCCC1.C>[O:1]=[C:2]1[N:6]([C:12]([Cl:11])=[O:15])[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[NH:3]1
|
Name
|
|
Quantity
|
36.9 g
|
Type
|
reactant
|
Smiles
|
OC=1NC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
36.3 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)OC(OC(Cl)(Cl)Cl)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
275 mg
|
Type
|
catalyst
|
Smiles
|
C
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1 L, 3-neck round bottom flask fitted with a thermometer, condenser, and an addition funnel
|
Type
|
ADDITION
|
Details
|
was added dropwise at room temperature
|
Type
|
CUSTOM
|
Details
|
The addition funnel was replaced with a gas outlet tube
|
Type
|
CUSTOM
|
Details
|
that was dipped into an aqueous concentrated ammonium hydroxide trap
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The solids which formed
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2=C(N1C(=O)Cl)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61.64 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 257% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |